REACTION_CXSMILES
|
Cl.Cl.[Cl:3][C:4]1[C:5]([CH2:10][NH2:11])=[N:6][CH:7]=[CH:8][N:9]=1.Cl.CN(C)CCCN=C=NCC.C(N(C(C)C)CC)(C)C.[CH:33](O)=[O:34]>CN(C=O)C>[Cl:3][C:4]1[C:5]([CH2:10][NH:11][CH:33]=[O:34])=[N:6][CH:7]=[CH:8][N:9]=1 |f:0.1.2,3.4|
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
Cl.Cl.ClC=1C(=NC=CN1)CN
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
24.2 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
hydrate
|
Quantity
|
400 mg
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
1.57 mL
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Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir at rt for 16 h under an atmosphere of nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
The reaction was left
|
Type
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CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (5% DCM in hexane
|
Type
|
CUSTOM
|
Details
|
HPLC: tR=1.57 min (OpenLynx, polar—7 min)
|
Duration
|
7 min
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=CN1)CNC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |